3H-2,1-Benzoxathiole 1,1-dioxide
Description
3H-2,1-Benzoxathiole 1,1-dioxide is a heterocyclic compound featuring a fused benzene ring and an oxathiole (oxygen-sulfur) ring system with two sulfone groups. The most well-known derivative of this core structure is Phenol Red (3,3-bis(4-hydroxyphenyl)-3H-2,1-benzoxathiole 1,1-dioxide), a pH-sensitive dye widely used in biological and chemical assays .
Properties
IUPAC Name |
3H-2,1λ6-benzoxathiole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c8-11(9)7-4-2-1-3-6(7)5-10-11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJPPXJZWJEAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2S(=O)(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196114 | |
| Record name | 3H-2,1-Benzoxathiole 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-23-3 | |
| Record name | 3H-2,1-Benzoxathiole, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3H-2,1-Benzoxathiole 1,1-dioxide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC50795 | |
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| Record name | 3H-2,1-Benzoxathiole 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-2,1-benzoxathiole 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.383 | |
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| Record name | 3H-2,1-Benzoxathiole 1,1-dioxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K87MM28BH9 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-2,1-Benzoxathiole 1,1-dioxide can be synthesized through several methods. One notable method involves the Jacobsen reaction, where it is formed as an unusual by-product . The reaction typically involves the use of specific reagents and conditions to facilitate the formation of the compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound generally follows similar principles to laboratory synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3H-2,1-Benzoxathiole 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol compounds.
Scientific Research Applications
Chemistry
3H-2,1-Benzoxathiole 1,1-dioxide serves as a building block in organic synthesis . Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be synthesized through methods such as the Jacobsen reaction and is known for forming unique derivatives that are valuable in further chemical research.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfone derivatives |
| Reduction | Sodium borohydride, lithium aluminum hydride | Thiol compounds |
| Substitution | Sodium hydroxide, potassium carbonate | Various functional group modifications |
Biology and Medicine
In biological research, this compound is related to compounds like phenol red, which are used as pH indicators and diagnostic agents. Its analogues are studied for their interactions with biological systems, particularly in understanding pH regulation pathways.
Mechanism of Action :
As an analogue of phenolsulfonphthalein (PSP), it may exhibit similar behavior in changing color based on pH levels—indicating acidic or basic environments effectively.
Industrial Applications
The compound is utilized in the production of dyes and indicators. For instance, phenol red is widely applied in cell biology laboratories and swimming pool test kits to monitor pH levels.
Case Study 1: pH Indicators
A study highlighted the use of this compound as a pH indicator in various laboratory settings. The compound's ability to change color based on environmental pH has made it an essential tool in both educational and professional laboratories for monitoring chemical reactions.
Case Study 2: Synthesis of Derivatives
Research has shown that derivatives of 3H-2,1-benzoxathiole can be synthesized for specific applications in drug development. For example, modified forms have been investigated for their potential therapeutic effects against certain diseases due to their unique biochemical properties.
Mechanism of Action
The mechanism of action of 3H-2,1-Benzoxathiole 1,1-dioxide involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved .
Comparison with Similar Compounds
Structural Variations
- Heterocyclic Core: Benzoxathiole (Phenol Red): Combines oxygen and sulfur in a five-membered ring, enabling sulfone stabilization and pH sensitivity . Benzothiadiazine: Contains a six-membered ring with nitrogen and sulfur, favoring pharmacological activity (e.g., anti-inflammatory drugs like Piroxicam analogues) . Spiro Derivatives (Vita Blue): Fusion with xanthene introduces extended conjugation, enabling fluorescence .
- Substituents: Phenol Red’s bis(4-hydroxyphenyl) groups enable protonation/deprotonation, critical for pH response . Tetrabromo derivatives (e.g., CAS 68460-01-5) exhibit enhanced electrophilicity due to bromine atoms, making them reactive intermediates .
Biological Activity
3H-2,1-Benzoxathiole 1,1-dioxide is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer studies. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHOS
Molecular Weight: 155.18 g/mol
The compound features a benzoxathiole structure with a sulfone group, which contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Study: In Vitro Effects on Cancer Cell Lines
A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that treatment with this compound resulted in:
- Inhibition of cell proliferation : Significant reduction in cell viability was observed at concentrations above 50 µg/mL.
- Induction of apoptosis : Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest:
- Interaction with cellular targets : The compound may interact with enzymes or receptors involved in cell signaling pathways.
- Oxidative stress induction : It could increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Phenol Red | Low | None |
| Bromophenol Blue | Moderate | None |
This comparison highlights the unique position of this compound as a versatile compound with notable biological activities.
Research Applications
The potential applications for this compound extend beyond basic research:
- Pharmaceutical Development : Its derivatives are being explored for new drug formulations targeting infectious diseases and cancer.
- Diagnostic Tools : As an analogue of phenolsulfonphthalein (PSP), it may serve as a pH indicator in various biochemical assays.
Q & A
Basic: What are the critical physicochemical properties of 3H-2,1-Benzoxathiole 1,1-dioxide (Phenol Red) for experimental design?
Answer:
The compound has a molecular formula of C₁₉H₁₄O₅S , a molecular weight of 354.38 g/mol , and a monoisotopic mass of 354.056195 . Its pH-dependent color transition (yellow below pH 6.8, red above pH 8.2) makes it suitable for pH indicator applications. Researchers should note its solubility in water (10 mg/mL in ammonium hydroxide) and ethanol, as well as its stability under inert atmospheres . These properties are essential for designing buffer systems or microbiological assays .
Advanced: How can researchers resolve contradictions in spectral data during structural characterization of derivatives?
Answer:
Discrepancies in mass spectrometry or NMR data can arise from isomerism or impurities. For accurate characterization:
- Compare experimental monoisotopic mass (e.g., 354.056195 for the parent compound ) with theoretical values using tools like ChemSpider (ID: 4602 ).
- Employ high-resolution NMR (¹H/¹³C) to distinguish between positional isomers (e.g., para vs. ortho substitutions in hydroxyl groups ).
- Cross-validate with X-ray crystallography for complex derivatives, such as spirocyclic analogs .
Basic: What methodological steps are required to prepare this compound for ionic liquid synthesis?
Answer:
In the synthesis of tetraionic liquids (TeimILs):
- Use toluene as the solvent under reflux conditions with a molar ratio of 1:4.5 (precursor to 1,3-propane sultone) .
- Monitor reaction progress via TLC or HPLC, as unreacted starting materials can affect ionic liquid purity.
- Purify via recrystallization or column chromatography to achieve yields up to 84% .
Advanced: How can researchers optimize lipase activity assays using this compound?
Answer:
For the phenol red agar well diffusion method :
- Prepare agar plates with 1% (w/v) tributyrin as the lipid substrate and 0.01% phenol red .
- Adjust pH to 7.4 to ensure optimal colorimetric response.
- Incubate at 37°C for 24–48 hours; lipase activity is indicated by a yellow halo (acidic hydrolysis products).
- Validate results with a negative control (heat-inactivated enzyme) to rule out non-enzymatic hydrolysis.
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Use gloves and lab coats to avoid skin contact, as the compound may cause irritation .
- Store in a cool, dry environment under inert gas (e.g., nitrogen) to prevent degradation .
- Dispose of waste via approved chemical disposal protocols , as chronic aquatic toxicity (Category 3) has been reported for analogs .
Advanced: What strategies mitigate environmental risks in large-scale applications of benzoxathiole derivatives?
Answer:
- Conduct biodegradability assays : For example, analogs like 3',6'-dichlorospiro derivatives show low degradability (EC₅₀ >81 mg/L for water fleas ).
- Use green chemistry principles , such as substituting toluene with ionic liquids in synthesis to reduce volatile organic emissions .
- Perform toxicity screenings using models like Daphnia magna or algal growth inhibition tests .
Basic: How does the molecular structure of this compound influence its spectroscopic properties?
Answer:
The sulfone group (S=O) and aromatic rings contribute to strong UV-Vis absorption at 430–560 nm , critical for spectrophotometric quantification . The hydroxyl groups enable hydrogen bonding, affecting solubility and pH sensitivity. Computational modeling (e.g., DFT) can predict electronic transitions for novel derivatives .
Advanced: What analytical techniques are most effective for quantifying trace impurities in synthesized derivatives?
Answer:
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and monitor at 430 nm .
- ICP-OES : Detect heavy metal contaminants (e.g., residual catalysts) with detection limits <0.1 ppm .
- TGA/DSC : Assess thermal stability (decomposition onset ~411°C for spirocyclic analogs ).
Basic: What are the key differences between this compound and its structural analogs (e.g., xylenol orange)?
Answer:
- Xylenol orange (C₃₁H₃₂N₂O₁₃S) contains carboxymethylamino groups , enabling metal ion chelation, unlike phenol red .
- Spiro derivatives (e.g., CAS 32638-88-3) exhibit higher molecular complexity (PSA = 101 Ų ) and are used in fluorescent probes.
Advanced: How can computational chemistry aid in designing novel benzoxathiole-based sensors?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
